

A Technical Guide to the Structural Analysis and Characterization of 1-Chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroisoquinoline

Cat. No.: B032320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinoline is a critical heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. A thorough understanding of its structural and chemical properties is paramount for its effective utilization in research and development. This document provides a comprehensive technical overview of the structural analysis and characterization of **1-Chloroisoquinoline**, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and characterization.

Introduction

1-Chloroisoquinoline is a halogenated derivative of isoquinoline, a benzopyridine isomer. Its significance lies in its utility as a versatile precursor in organic synthesis.^[1] The chlorine atom at the 1-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups. This reactivity is harnessed in the development of new pharmaceutical agents, including aminoisoquinolinylurea derivatives with antiproliferative activity against melanoma cell lines.^{[2][3]} Furthermore, it is used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds, expanding its synthetic applicability.^[4]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Chloroisoquinoline** is presented in the table below. These properties are essential for its handling, storage, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ ClN	[5]
Molecular Weight	163.60 g/mol	[5]
CAS Number	19493-44-8	
Melting Point	31-36 °C	[2][4]
Boiling Point	274-275 °C at 768 mmHg	[2]
Appearance	White to yellow low melting solid, crystals, and/or chunks	[3]
Solubility	Insoluble in water	[2][3]
InChI Key	MSQCQINLJMEVNJ- UHFFFAOYSA-N	[5][6]

Spectroscopic Characterization

The structural elucidation of **1-Chloroisoquinoline** relies on a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25-8.31	m	-	2H
8.08	d	8.0	1H
7.88-7.91	m	-	2H
7.80-7.84	m	-	1H
[2] [7]			

^{13}C NMR: Carbon NMR provides insight into the carbon framework of the molecule. While specific peak assignments require further analysis, the spectrum is a key identifier for the compound.[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Technique	m/z	Interpretation
ESI+	164.0	$[\text{M}+\text{H}]^+$
[2] [7]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While detailed IR data for **1-Chloroisouquinoline** is not readily available in the provided search results, a typical spectrum would show characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching within the isoquinoline core, and C-Cl stretching.

Experimental Protocols

Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide

This protocol describes a common method for the synthesis of **1-Chloroisoquinoline**.[\[2\]](#)[\[7\]](#)

Materials:

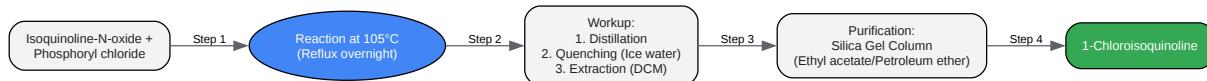
- Isoquinoline-N-oxide
- Phosphoryl chloride (POCl_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice
- Ethyl acetate
- Petroleum ether
- Silica gel

Procedure:

- Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).[\[2\]](#)[\[7\]](#)
- Heat the reaction mixture to 105 °C and reflux overnight.[\[2\]](#)[\[7\]](#)
- After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.[\[2\]](#)[\[7\]](#)
- Quench the residue with ice water and extract the product with dichloromethane.[\[2\]](#)[\[7\]](#)
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[\[2\]](#)[\[7\]](#)

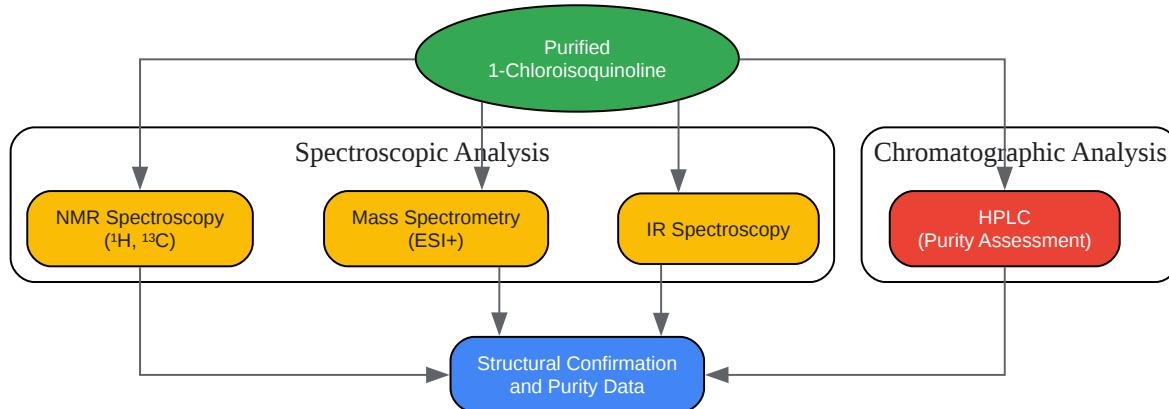
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain **1-Chloroisoquinoline**.[\[2\]](#)[\[7\]](#)

Expected Yield: 85%[\[2\]](#)[\[7\]](#)


Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized **1-Chloroisoquinoline**.

- Method A: A typical analysis shows a retention time (R_t) of 8.29 minutes and a purity of 96.0%.[\[2\]](#)[\[7\]](#)


Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflow for **1-Chloroisoquinoline**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Chloroisoquinoline**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **1-Chloroisoquinoline**.

Applications in Drug Development and Organic Synthesis

1-Chloroisoquinoline is a valuable building block in medicinal chemistry and organic synthesis.^[8] It serves as a key intermediate in the preparation of various compounds, including:

- 1-Phenylisoquinoline derivatives: These can be used as ligands in the fabrication of luminescent devices.^[1]
- Aminoisoquinolinylurea derivatives: These have shown antiproliferative activity against melanoma cell lines.^{[2][3]}
- Chiral ligands for asymmetric synthesis: Homocoupling reactions of **1-Chloroisoquinoline** can yield bis-isoquinolines, which may serve as useful chiral ligands.^{[2][3]}

It is also utilized in manganese- and palladium-catalyzed cross-coupling reactions with various boronic acids, esters, and Grignard reagents.^[2]

Safety Information

1-Chloroisoquinoline is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.^[5] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Codes: H315, H319, H335^[5] Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 3. 1-Chloroisoquinoline CAS#: 19493-44-8 [m.chemicalbook.com]
- 4. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsoc [chemsoc.com]
- 5. Isoquinoline, 1-chloro- | C9H6CIN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to the Structural Analysis and Characterization of 1-Chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032320#1-chloroisoquinoline-structural-analysis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com